molecular formula C8H17N3 B14704154 (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine CAS No. 25263-33-6

(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine

Cat. No.: B14704154
CAS No.: 25263-33-6
M. Wt: 155.24 g/mol
InChI Key: CQSWXLGSHIURIP-JXMROGBWSA-N
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Description

(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is a synthetic organic compound characterized by its unique aziridine and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine typically involves the reaction of aziridine derivatives with hydrazine compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where aziridine is reacted with a hydrazine derivative in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the aziridine or hydrazine groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or base to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The aziridine group is known for its ability to form covalent bonds with nucleophilic sites in biomolecules, which can result in the inhibition of enzyme activity or disruption of cellular processes. The hydrazine moiety can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

  • (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine

Comparison: Compared to these similar compounds, (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is unique due to its combination of aziridine and hydrazine functional groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

CAS No.

25263-33-6

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine

InChI

InChI=1S/C8H17N3/c1-7(10-9)6-8(2,3)11-4-5-11/h4-6,9H2,1-3H3/b10-7+

InChI Key

CQSWXLGSHIURIP-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\N)/CC(C)(C)N1CC1

Canonical SMILES

CC(=NN)CC(C)(C)N1CC1

Origin of Product

United States

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